molecular formula C10H20O3 B8636841 3-Hydroxy-3-methyl-n-nonanoic acid

3-Hydroxy-3-methyl-n-nonanoic acid

Cat. No.: B8636841
M. Wt: 188.26 g/mol
InChI Key: UBBZVQPPGAGCNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-3-methyl-n-nonanoic acid is a chiral medium-chain hydroxy fatty acid that presents a valuable building block and reference standard for advanced chemical and pharmacological research. This compound is of significant interest in medicinal chemistry, particularly in the synthesis of novel bioactive molecules. Research on structurally similar 3-hydroxynonanoic acid derivatives has demonstrated considerable cytotoxic activity against human cancer cell lines, such as colorectal adenocarcinoma (HT29) and cervical adenocarcinoma (HeLa), suggesting a promising avenue for the development of new anticancer agents . The hydroxamic acid derivative of 3-hydroxynonanoic acid, for instance, has shown particularly strong effects . Furthermore, related branched-chain fatty acids, like 4-methyloctanoic acid, have exhibited notable efficacy in models of status epilepticus, outperforming some conventional treatments and providing neuroprotection, which highlights the potential of this class of compounds in neuroscience and therapeutic development . The presence of both a carboxylic acid and a hydroxyl group on a branched carbon chain makes this compound a versatile intermediate for organic synthesis. It can be used to create a variety of derivatives, including amides, esters, and hydroxamic acids, which are crucial scaffolds in drug discovery . As a methyl-branched fatty acid, its properties may be explored in the study of lipid metabolism and the design of novel polymers or biomaterials. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, and it is strictly not for human consumption. Researchers are encouraged to investigate the full potential of this compound, including its specific mechanism of action and further biological applications.

Properties

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

3-hydroxy-3-methylnonanoic acid

InChI

InChI=1S/C10H20O3/c1-3-4-5-6-7-10(2,13)8-9(11)12/h13H,3-8H2,1-2H3,(H,11,12)

InChI Key

UBBZVQPPGAGCNC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)(CC(=O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison Based on Chain Length and Functional Groups

Table 1: Key Properties of 3-Hydroxy-3-methyl-n-nonanoic Acid and Analogues
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Physical State Melting Point (°C) Solubility Safety Profile
This compound 65790-85-4 C₁₀H₂₀O₃ 188.26 Solid* Not reported Not reported Limited data
(±)-3-Hydroxynonanoic acid 88930-09-0 C₉H₁₈O₃ 174.2 Solid 60–62 Chloroform, ethanol Non-hazardous
3-Hydroxyoctanoic acid 33796-86-0 C₈H₁₆O₃ 160.21 Solid/Liquid Not reported Water-miscible Non-hazardous
3-Hydroxy-3-methylpentanoic acid Not listed C₆H₁₂O₃ 132.16 Solid Not reported Polar solvents Limited data

Notes:

  • *Physical state inferred from analogs like (±)-3-Hydroxynonanoic acid, which is a solid .
Key Structural Differences:

Chain Length: 3-Hydroxyoctanoic acid (C8): Shorter chain length reduces hydrophobicity compared to C9/C10 analogs, influencing solubility and metabolic pathways . (±)-3-Hydroxynonanoic acid (C9): Lacks the methyl group at C3, leading to differences in enzymatic recognition and polymer synthesis . 3-Hydroxy-3-methylpentanoic acid (C6): Shorter chain with similar branching, often used in studies on bacterial PHAs .

The absence of a methyl group in (±)-3-Hydroxynonanoic acid simplifies its catabolism, making it a common substrate for β-oxidation studies .

Key Insights:
  • Biomedical Relevance: (±)-3-Hydroxynonanoic acid serves as a diagnostic marker for fatty acid oxidation disorders, while 3-hydroxyoctanoic acid is utilized in polymer biotechnology .
  • Industrial Applications: The methyl branch in this compound may enhance thermal stability in PHAs compared to linear analogs, though empirical data is needed .

Q & A

Basic Research Questions

Q. What are the recommended storage and handling protocols for 3-hydroxy-3-methyl-n-nonanoic acid in laboratory settings?

  • Methodological Answer : Store the compound in a cool, dry environment (≤25°C) away from oxidizers. Use sealed containers to prevent moisture absorption or contamination. Handling should involve standard lab PPE (gloves, goggles) despite its non-hazardous classification. Avoid inhalation of dust and direct skin contact by working in a fume hood .

Q. How can researchers confirm the purity of this compound for experimental reproducibility?

  • Methodological Answer : Validate purity (>98%) via chromatographic techniques (e.g., HPLC with UV detection) or spectroscopic methods (NMR for structural confirmation). Cross-reference melting point data (57–59°C) as a preliminary check. Batch-specific certificates of analysis from suppliers should be requested .

Q. What analytical techniques are suitable for quantifying 3-hydroxy-3-methyl-n-nanoic acid in biological matrices?

  • Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) to enhance volatility. For in situ detection in bacterial cultures, LC-MS/MS with reverse-phase columns and negative ion mode is preferred due to its high sensitivity for hydroxylated fatty acids .

Advanced Research Questions

Q. How does this compound participate in bacterial polyhydroxyalkanoate (PHA) biosynthesis, and what experimental models are optimal for studying this process?

  • Methodological Answer : The compound serves as a monomer for short-chain-length PHAs in bacterial fermentation (e.g., Pseudomonas fluorescens). Use depolymerase assays (e.g., Pseudomonas GK13 enzyme) to monitor ester bond cleavage kinetics. Optimize carbon-to-nitrogen ratios in media to enhance PHA yield, and characterize polymers via 1H^1H NMR for monomer incorporation analysis .

Q. What strategies resolve contradictions in reported enzymatic activity data for CYP4F11-mediated ω-oxidation of 3-hydroxy fatty acids?

  • Methodological Answer : Discrepancies may arise from substrate purity or enzyme isoform variability. Standardize assays using recombinantly expressed CYP4F11 in microsomal preparations, and validate via kinetic parameters (KmK_m, VmaxV_{max}). Include positive controls (e.g., lauric acid) and quantify dicarboxylic acid metabolites using stable isotope dilution .

Q. How can this compound be leveraged as a biomarker for fatty acid oxidation disorders?

  • Methodological Answer : In fibroblast cultures from suspected patients, measure free 3-hydroxy fatty acid accumulation via GC-MS. Compare with control cells under standardized starvation conditions (e.g., 48-hour incubation without fetal bovine serum). Use deuterated internal standards (e.g., d3_3-3-hydroxypalmitic acid) to correct for matrix effects .

Q. What experimental designs mitigate confounding variables when studying the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 40°C for 14 days. Monitor degradation via HPLC-UV and identify breakdown products with high-resolution MS. For thermal stability, use thermogravimetric analysis (TGA) to determine decomposition thresholds .

Key Research Findings

  • Biochemical Role : Accumulation of free 3-hydroxy fatty acids in fibroblast cultures correlates with long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency, validated via GC-MS .
  • Polymer Synthesis : Pseudomonas fluorescens depolymerase catalyzes enantioselective production of (R)-3-hydroxyoctanoic acid monomers, critical for PHA applications .
  • Enzymatic Studies : CYP4F11 converts 3-hydroxy fatty acids to ω-hydroxylated derivatives, a rate-limiting step in dicarboxylic acid biosynthesis .

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